N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
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Overview
Description
N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that contains a thiophene ring, a triazole ring, and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the following steps:
Formation of Thiophene-2-ethylamine: This intermediate can be synthesized by reacting thiophene with N,N-dimethylformamide (DMF) to form thiophene-2-carbaldehyde, which is then converted to thiophene-2-ethylamine through a series of reactions involving chlorination, oximation, and reduction.
Cyclization to Form Triazole Ring: The thiophene-2-ethylamine is then reacted with hydrazine derivatives to form the triazole ring.
Formation of Pyridazine Ring: The final step involves the cyclization of the triazole intermediate with appropriate reagents to form the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the triazole and pyridazine rings.
Substitution: Substituted derivatives at the thiophene ring.
Scientific Research Applications
N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-ethylamine: A precursor in the synthesis of N-[2-(thiophen-2-yl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine.
1,2,4-Triazolo[4,3-b]pyridazine: A related compound with similar structural features.
Thiophene Derivatives: Compounds containing the thiophene ring with various substitutions.
Uniqueness
This compound is unique due to its combination of thiophene, triazole, and pyridazine rings, which confer specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H11N5S |
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Molecular Weight |
245.31 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C11H11N5S/c1-2-9(17-7-1)5-6-12-10-3-4-11-14-13-8-16(11)15-10/h1-4,7-8H,5-6H2,(H,12,15) |
InChI Key |
OSPMJGVFMOZQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCNC2=NN3C=NN=C3C=C2 |
Origin of Product |
United States |
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